3-(4-bromophenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
Description
3-(4-bromophenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a bromophenyl group, a naphthyl group, and a pyrazolyl group, all connected through an oxadiazole ring, which contributes to its diverse chemical reactivity and potential utility in various applications.
Properties
IUPAC Name |
3-(4-bromophenyl)-5-(3-naphthalen-2-yl-1H-pyrazol-5-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrN4O/c22-17-9-7-14(8-10-17)20-23-21(27-26-20)19-12-18(24-25-19)16-6-5-13-3-1-2-4-15(13)11-16/h1-12H,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRINOKHDXZKNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C4=NC(=NO4)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 4-bromobenzohydrazide: This can be achieved by reacting 4-bromobenzoic acid with hydrazine hydrate under reflux conditions.
Formation of the oxadiazole ring: The 4-bromobenzohydrazide is then reacted with an appropriate carboxylic acid derivative, such as naphthalene-2-carboxylic acid, in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the oxadiazole ring.
Introduction of the pyrazolyl group: The final step involves the cyclization of the intermediate with a suitable pyrazole derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Cyclization Reactions: The presence of multiple reactive sites allows for potential cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reactants | Conditions |
|---|---|---|---|
| 1 | Condensation | 4-bromobenzaldehyde + naphthalen-2-yl hydrazine | Acidic medium, reflux |
| 2 | Cyclization | Hydrazone intermediate | Heat, solvent |
Chemistry
In synthetic organic chemistry, 3-(4-bromophenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole serves as a versatile building block for the development of more complex molecules. Its ability to undergo various chemical transformations makes it valuable for creating novel compounds with tailored properties.
Biology
Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of bacteria and fungi.
- Anticancer Properties : Preliminary investigations suggest that it may induce apoptosis in cancer cells through specific molecular pathways.
| Activity Type | Findings | References |
|---|---|---|
| Antimicrobial | Effective against multiple strains | |
| Anticancer | Induces apoptosis in cell lines |
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various oxadiazole derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Mechanism
In vitro studies conducted on human cancer cell lines revealed that the compound could inhibit cell proliferation by targeting specific signaling pathways involved in cell cycle regulation. This was confirmed through flow cytometry and Western blot analysis.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-bromophenyl)-1H-pyrazole
- 2-(4-bromophenyl)-1,3,4-oxadiazole
- 3-(naphthalen-2-yl)-1H-pyrazole
Uniqueness
3-(4-bromophenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole stands out due to its combination of a bromophenyl group, a naphthyl group, and a pyrazolyl group, which imparts unique chemical and physical properties
Biological Activity
The compound 3-(4-bromophenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a member of a class of heterocyclic compounds that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on recent studies, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The compound features a complex structure comprising:
- A bromophenyl group
- A naphthalenyl moiety
- A pyrazole ring
- An oxadiazole unit
This unique combination of functional groups is believed to contribute significantly to its biological properties.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with oxadiazole derivatives, including the compound . The following sections summarize key findings regarding its biological activities.
Anticancer Activity
Research indicates that compounds containing the oxadiazole and pyrazole scaffolds exhibit significant anticancer activity. For instance:
- In vitro studies have demonstrated that derivatives similar to This compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer), HePG2 (liver cancer), and HCT116 (colon cancer) with IC50 values indicating potent activity (e.g., IC50 values as low as 5.55 μM) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 5.55 |
| Similar Derivative | HePG2 | 1.82 |
| Similar Derivative | HCT116 | 2.86 |
The mechanism of action is thought to involve apoptosis induction through pathways like caspase activation and modulation of p53 expression levels .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Studies have shown that oxadiazole derivatives exhibit broad-spectrum antimicrobial activity against various bacterial strains. The presence of the naphthalene and pyrazole moieties is crucial for enhancing this activity .
Anti-inflammatory Activity
In addition to anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects:
- Certain derivatives have been reported to modulate inflammatory pathways effectively, making them potential candidates for treating inflammatory diseases .
Case Studies and Research Findings
Several case studies illustrate the biological efficacy of compounds related to This compound :
- Study on Anticancer Activity : A recent study synthesized a series of oxadiazole derivatives and tested their cytotoxicity against multiple cancer cell lines. The results indicated that modifications in the oxadiazole structure could enhance cytotoxicity significantly .
- Antimicrobial Testing : Another investigation focused on the antibacterial properties of oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed promising inhibition zones, suggesting effective antimicrobial potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
